![molecular formula C25H22F2N4O3S B2994914 3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252821-41-2](/img/no-structure.png)

3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

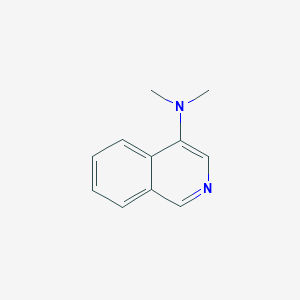

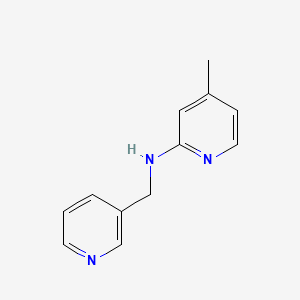

3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H22F2N4O3S and its molecular weight is 496.53. The purity is usually 95%.

BenchChem offers high-quality 3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Research into similar compounds has shown potential medicinal applications, particularly in the development of novel therapeutic agents. For example, the discovery of compounds with a thieno[2,3-d]pyrimidine-2,4-dione structure has led to the development of potent, orally active non-peptide antagonists of human receptors, such as the gonadotropin-releasing hormone (GnRH) receptor. These discoveries highlight the potential of thieno[2,3-d]pyrimidine derivatives in treating sex-hormone-dependent diseases by modulating receptor activity (Miwa et al., 2011).

Biological Activity

Compounds with structures incorporating elements such as piperazine have been extensively studied for their biological activities. Notably, derivatives of piperazine have shown promising results in various biological assays, including antimicrobial and herbicidal activities. This suggests that modifications to the piperazine moiety, as seen in the structure of the compound , could yield new bioactive molecules with potential applications in developing new antimicrobial agents or herbicides (Yurttaş et al., 2016).

Synthesis Methodologies

The synthesis of complex organic compounds, including those with a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core, involves innovative methodologies that are crucial for the development of new pharmaceuticals and chemicals. For instance, the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety has been demonstrated, showcasing the efficiency of modern synthetic techniques in producing compounds with potential herbicidal activity. Such methodologies could be applicable in synthesizing the compound , enabling the exploration of its potential applications in various scientific fields (Shaaban, 2008).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid, which is then converted to the second intermediate, 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetic acid. The second intermediate is then coupled with 3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione to form the final product.", "Starting Materials": [ "2-fluorobenzaldehyde", "thiophene-2,4(1H,3H)-dione", "4-(2-fluorophenyl)piperazine", "ethyl acetoacetate", "sodium ethoxide", "sodium hydride", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "chloroacetyl chloride", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(2-fluorobenzyl)thiophene-2,4(1H,3H)-dione", "a. React 2-fluorobenzaldehyde with thiophene-2,4(1H,3H)-dione in the presence of sodium ethoxide to form 2-(2-fluorobenzyl)thiophene-2,4(1H,3H)-dione.", "Step 2: Synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid", "a. React 4-(2-fluorophenyl)piperazine with chloroacetyl chloride in the presence of triethylamine and N,N-dimethylformamide to form 2-(4-(2-fluorophenyl)piperazin-1-yl)acetyl chloride.", "b. React the resulting acetyl chloride with sodium bicarbonate in water to form 2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid.", "Step 3: Synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetic acid", "a. React 2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid with acetic anhydride in the presence of triethylamine to form 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-acetoxyacetic acid.", "b. React the resulting acetoxyacetic acid with sodium hydroxide in water to form 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetic acid.", "Step 4: Synthesis of 3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "a. React 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetic acid with 2-(2-fluorobenzyl)thiophene-2,4(1H,3H)-dione in the presence of sodium hydride in diethyl ether to form 3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

CAS RN |

1252821-41-2 |

Product Name |

3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |

Molecular Formula |

C25H22F2N4O3S |

Molecular Weight |

496.53 |

IUPAC Name |

3-[(2-fluorophenyl)methyl]-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H22F2N4O3S/c26-18-6-2-1-5-17(18)15-31-24(33)23-21(9-14-35-23)30(25(31)34)16-22(32)29-12-10-28(11-13-29)20-8-4-3-7-19(20)27/h1-9,14H,10-13,15-16H2 |

InChI Key |

CPVQOYOAJVMUFF-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5F)SC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B2994831.png)

![3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2994833.png)

![2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2994834.png)

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2994837.png)

![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2994843.png)

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2994849.png)

![ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholin-4-ylsulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2994852.png)